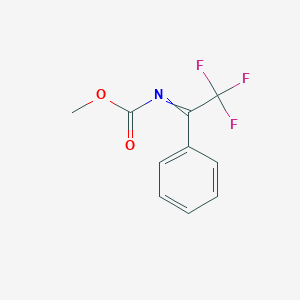![molecular formula C23H22O2 B14282858 4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol CAS No. 139601-37-9](/img/structure/B14282858.png)
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol is a complex organic compound that features a tetrahydronaphthalene moiety attached to a biphenyl structure with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene derivative. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts . The resulting 1,2,3,4-tetrahydronaphthalene can then be methylated to form 2-methyl-1,2,3,4-tetrahydronaphthalene .
The next step involves the coupling of the methylated tetrahydronaphthalene with a biphenyl derivative. This can be achieved through a Friedel-Crafts alkylation reaction, where the tetrahydronaphthalene derivative reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine, along with catalysts such as iron(III) chloride, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid
- 1,2,3,4-Tetrahydro-2-methylnaphthalene
- 1,2,3,4-Tetrahydro-1-naphthol
Uniqueness
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol is unique due to the presence of both the tetrahydronaphthalene and biphenyl moieties, along with the hydroxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
139601-37-9 |
|---|---|
Fórmula molecular |
C23H22O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-5-phenylbenzene-1,4-diol |
InChI |
InChI=1S/C23H22O2/c1-23(12-11-16-7-5-6-10-18(16)15-23)20-14-21(24)19(13-22(20)25)17-8-3-2-4-9-17/h2-10,13-14,24-25H,11-12,15H2,1H3 |
Clave InChI |
GVOSQZWLBGBQMW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=CC=CC=C2C1)C3=C(C=C(C(=C3)O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


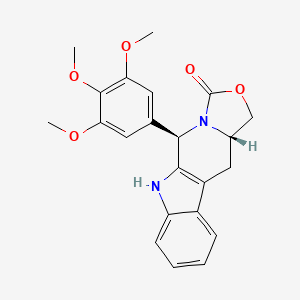
![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)

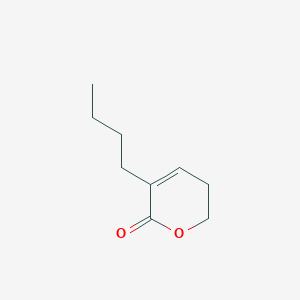
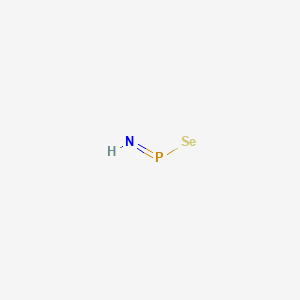
![2-[(Naphthalen-1-yl)oxy]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14282803.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)

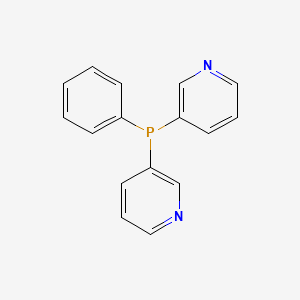
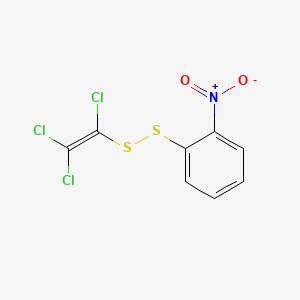
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)

![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
